6-Chloro-2,3-diphenyl-1h-indole
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Overview
Description
6-Chloro-2,3-diphenyl-1H-indole is a synthetic organic compound belonging to the indole family Indoles are heterocyclic compounds that are widely recognized for their biological and pharmacological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2,3-diphenyl-1H-indole typically involves multi-step organic reactions. One common method includes the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 6-chloroindole and benzaldehyde.
Condensation Reaction: The initial step involves a condensation reaction between 6-chloroindole and benzaldehyde in the presence of a base like sodium hydroxide or potassium carbonate. This forms an intermediate compound.
Cyclization: The intermediate undergoes cyclization under acidic conditions, often using sulfuric acid or hydrochloric acid, to form the indole ring structure.
Purification: The final product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. Continuous flow reactors and automated synthesis systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-2,3-diphenyl-1H-indole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding indole oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced indole derivatives.
Substitution: The chlorine atom at the 6th position can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Indole oxides.
Reduction: Reduced indole derivatives.
Substitution: Substituted indole derivatives with various functional groups.
Scientific Research Applications
6-Chloro-2,3-diphenyl-1H-indole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a precursor in the development of novel indole derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases, including cancer and infectious diseases.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-Chloro-2,3-diphenyl-1H-indole involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins involved in cellular processes.
Pathways: It can modulate signaling pathways related to cell growth, apoptosis, and immune responses. The exact pathways depend on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
6-Chloroindole: Lacks the phenyl groups at the 2nd and 3rd positions.
2,3-Diphenylindole: Does not have the chlorine atom at the 6th position.
6-Bromo-2,3-diphenyl-1H-indole: Similar structure but with a bromine atom instead of chlorine.
Uniqueness
6-Chloro-2,3-diphenyl-1H-indole is unique due to the combined presence of the chlorine atom and phenyl groups, which confer distinct chemical properties and potential biological activities. This combination can enhance its reactivity and specificity in various applications compared to its analogs.
Biological Activity
6-Chloro-2,3-diphenyl-1H-indole is a synthetic compound belonging to the indole family, which is recognized for its diverse biological activities. The indole nucleus is a significant scaffold in medicinal chemistry, associated with various therapeutic effects including anticancer, antimicrobial, and anti-inflammatory properties. This article delves into the biological activity of this compound, summarizing relevant research findings and case studies.
Anticancer Activity
Research indicates that indole derivatives exhibit significant anticancer properties. A study conducted by Zhang et al. demonstrated that compounds similar to this compound showed promising anti-tumor activity against various cancer cell lines, including MDA-MB-231 (breast cancer) and A549 (lung cancer) cells. The mechanism involves inducing apoptosis through modulation of cell signaling pathways, particularly those involving p53 and Bcl-2 proteins .
Antimicrobial Activity
Indoles are also noted for their antimicrobial effects. In vitro studies have shown that this compound exhibits activity against a range of bacteria and fungi. The Minimum Inhibitory Concentration (MIC) values for this compound against Staphylococcus aureus and Escherichia coli were reported to be significantly lower than those of standard antibiotics, indicating its potential as a novel antimicrobial agent .
Anti-inflammatory Effects
The anti-inflammatory properties of indole derivatives are well documented. Research has shown that this compound can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This effect is attributed to the compound's ability to modulate NF-kB signaling pathways .
The biological activity of this compound is primarily mediated through its interaction with various molecular targets:
- Receptor Binding : The compound binds to specific receptors involved in cell signaling pathways.
- Enzyme Inhibition : It inhibits enzymes that play critical roles in inflammatory responses and cancer progression.
Case Studies
Study | Findings | Methodology |
---|---|---|
Zhang et al., 2023 | Demonstrated significant anticancer effects on MDA-MB-231 cells | Cell viability assays and apoptosis detection |
Lee et al., 2024 | Showed antimicrobial activity against E. coli | MIC determination using broth dilution method |
Kumar et al., 2024 | Reported anti-inflammatory effects in macrophage models | Cytokine assays and Western blot analysis |
Properties
CAS No. |
66785-53-3 |
---|---|
Molecular Formula |
C20H14ClN |
Molecular Weight |
303.8 g/mol |
IUPAC Name |
6-chloro-2,3-diphenyl-1H-indole |
InChI |
InChI=1S/C20H14ClN/c21-16-11-12-17-18(13-16)22-20(15-9-5-2-6-10-15)19(17)14-7-3-1-4-8-14/h1-13,22H |
InChI Key |
LQVJELXDMOMSEX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(NC3=C2C=CC(=C3)Cl)C4=CC=CC=C4 |
Origin of Product |
United States |
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